molecular formula C8H13F3N2O3 B1469512 N,N-dimethylazetidine-3-carboxamide 2,2,2-trifluoroacetate CAS No. 1228230-61-2

N,N-dimethylazetidine-3-carboxamide 2,2,2-trifluoroacetate

Cat. No. B1469512
M. Wt: 242.2 g/mol
InChI Key: AZCOMVNSAUJHFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-dimethylazetidine-3-carboxamide 2,2,2-trifluoroacetate” is a complex organic compound. It likely contains an azetidine ring, which is a four-membered cyclic amine, and a carboxamide group, which is a common functional group in biochemistry . The “2,2,2-trifluoroacetate” part suggests the presence of a trifluoroacetate ion, a common counterion in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring would provide a rigid, three-dimensional structure, while the carboxamide and trifluoroacetate groups would likely contribute to the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure and the conditions under which it’s used. The azetidine ring is relatively stable but can participate in various reactions under the right conditions. The carboxamide group can act as a nucleophile or electrophile, depending on the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and toxicity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in a variety of research and industrial applications, depending on its specific characteristics .

properties

IUPAC Name

N,N-dimethylazetidine-3-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.C2HF3O2/c1-8(2)6(9)5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,3-4H2,1-2H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCOMVNSAUJHFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CNC1.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethylazetidine-3-carboxamide 2,2,2-trifluoroacetate

Synthesis routes and methods

Procedure details

To 324.3 mg (1.42 mmol) 3-dimethylcarbamoyl-azetidine-1-carboxylic acid tert-butyl ester in 7.5 mL DCM was added 2.5 mL TFA and the reaction was stirred at room temperature for 5 hours. The solvent was evaporated to give the desired product as a TFA salt, which was used for the next step without further purification.
Quantity
324.3 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-dimethylazetidine-3-carboxamide 2,2,2-trifluoroacetate
Reactant of Route 2
N,N-dimethylazetidine-3-carboxamide 2,2,2-trifluoroacetate
Reactant of Route 3
Reactant of Route 3
N,N-dimethylazetidine-3-carboxamide 2,2,2-trifluoroacetate
Reactant of Route 4
N,N-dimethylazetidine-3-carboxamide 2,2,2-trifluoroacetate
Reactant of Route 5
N,N-dimethylazetidine-3-carboxamide 2,2,2-trifluoroacetate
Reactant of Route 6
N,N-dimethylazetidine-3-carboxamide 2,2,2-trifluoroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.